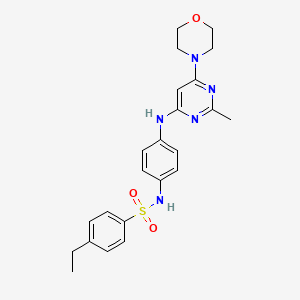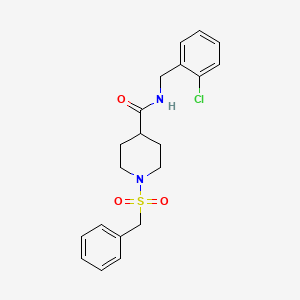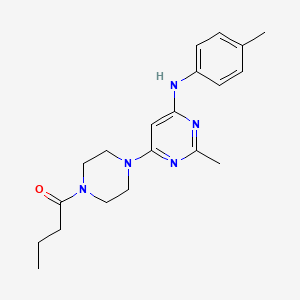![molecular formula C24H17Cl2N5O B11339022 4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11339022.png)
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and is substituted with chlorophenyl and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo Ring: The synthesis begins with the formation of the triazolo ring. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The triazolo intermediate is then subjected to cyclization reactions to form the pyrimidine ring. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) or other cyclizing agents.
Substitution Reactions: The final step involves the introduction of the chlorophenyl and phenyl groups through substitution reactions. This can be achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazolo compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazolo ring fused to a pyrimidine ring.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: A triazolo-pyrimidine compound with a hydroxyl group.
Uniqueness
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C24H17Cl2N5O |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O/c25-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)27-24-29-23(30-31(21)24)28-22(32)17-8-12-19(26)13-9-17/h1-14,21H,(H2,27,28,29,30,32) |
Clave InChI |
XPJVJPNTFLHGTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NC(=O)C4=CC=C(C=C4)Cl)N2)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)
![N-[2-(benzylsulfanyl)ethyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11338960.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide](/img/structure/B11338968.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11338974.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone](/img/structure/B11338986.png)
![5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338991.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339004.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339007.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11339019.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11339020.png)
![2-(4-methoxyphenyl)-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B11339023.png)

